Product packaging for Herbaric acid(Cat. No.:)

Herbaric acid

Cat. No.: B1248882
M. Wt: 224.17 g/mol
InChI Key: YIQRZXRYUUYARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Product Chemistry

Natural products have long been a cornerstone of organic chemistry and drug discovery, providing a vast array of structurally unique and biologically active molecules. mdpi.com Herbaric acid finds its place within this domain as a fungal metabolite. nku.edu The study of such compounds is crucial for understanding the chemical diversity of nature and for identifying new molecular entities with potential applications. The investigation of natural products like this compound involves their isolation from natural sources, elucidation of their complex chemical structures, and exploration of their biological activities. mdpi.comresearchgate.net

Overview of Phthalide (B148349) Natural Products

This compound belongs to the phthalide class of natural products. chemistryviews.org Phthalides, also known as 1(3H)-isobenzofuranones, are characterized by a benzene (B151609) ring fused to a γ-lactone ring. rsc.orgsciforum.net This structural motif is present in a wide variety of natural products isolated from plants, fungi, bacteria, and liverworts. researchgate.netrsc.orgresearchgate.netnih.govcornell.edu

Phthalides can be categorized into monomeric and dimeric structures. chemicalbook.com Many of these compounds, particularly those substituted at the C-3 position, exhibit a broad spectrum of biological activities. nku.edursc.orgresearchgate.net The biosynthesis of phthalides is understood to occur through the linkage of acetate (B1210297) units, forming polyketide intermediates. chemicalbook.com The isolation and structural characterization of these compounds rely on various chromatographic and spectrometric methods, including two-dimensional nuclear magnetic resonance (NMR) techniques. chemicalbook.com

Over 180 naturally occurring phthalide derivatives have been identified, with a significant number being extracted from various plant species, especially from the genera Ligusticum and Angelica. rsc.org

Historical Perspective of this compound Discovery and Early Investigations

The initial research into this compound involved its isolation and the challenge of determining its precise chemical structure. Early investigations focused on characterizing its physical and chemical properties. The first total synthesis of (–)-herbaric acid was a significant milestone, achieved through a chemoenzymatic resolution to establish the stereochemistry at the C3 position of the phthalide core. nku.eduacs.org This synthesis was instrumental in confirming the proposed structure and assigning the absolute stereochemistry of the natural product. acs.org

Subsequent synthetic efforts have explored different methodologies, including organocatalyzed asymmetric halolactonization, to access this molecule. sciforum.netresearchgate.netsciforum.netthieme-connect.com These studies not only provided alternative routes to this compound but also contributed to the development of new synthetic methods for the broader class of 3-substituted phthalides. sciforum.net The optical rotation of the synthetic (–)-herbaric acid was found to be in good agreement with the naturally isolated sample, confirming the (S)-stereochemistry. acs.org

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₈O₆
Molecular Weight 224.17 g/mol
IUPAC Name 2-(4,6-dihydroxy-3-oxo-1H-2-benzofuran-1-yl)acetic acid
CAS Number 11075034 (CID)
Appearance Not specified in provided results
Solubility Not specified in provided results
Melting Point Not specified in provided results
Boiling Point Not specified in provided results

Table generated from data available on PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O6 B1248882 Herbaric acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O6

Molecular Weight

224.17 g/mol

IUPAC Name

2-(4,6-dihydroxy-3-oxo-1H-2-benzofuran-1-yl)acetic acid

InChI

InChI=1S/C10H8O6/c11-4-1-5-7(3-8(13)14)16-10(15)9(5)6(12)2-4/h1-2,7,11-12H,3H2,(H,13,14)

InChI Key

YIQRZXRYUUYARN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(OC2=O)CC(=O)O)O)O

Synonyms

herbaric acid

Origin of Product

United States

Isolation and Natural Occurrence

Fungal Sources and Associated Organisms

Herbaric acid is a product of fungal biosynthesis, specifically from strains of Cladosporium herbarum. These fungi are not found in isolation but exist in a symbiotic relationship with marine invertebrates.

Cladosporium herbarum is a widely distributed fungus known for producing a diverse array of secondary metabolites. uni-duesseldorf.dersc.org Research has identified specific strains of this fungus as the producers of this compound. uni-duesseldorf.de The compound is one of several polyketides synthesized by the organism, which also produces other metabolites such as herbarin (B161723) A and herbarin B. uni-duesseldorf.de The production of such compounds is often a result of the fungus's adaptation to its specific ecological niche.

The specific strains of Cladosporium herbarum that produce this compound have been isolated from marine sponges. uni-duesseldorf.de Notably, one strain was sourced from the Mediterranean sponge Aplysina aerophoba, while another was isolated from Callyspongia aerizusa, a sponge collected in Indonesian waters. uni-duesseldorf.deresearchgate.net Marine sponges are known to host a vast and diverse community of microorganisms, and these symbiotic relationships are a prolific source of novel natural products. uni-duesseldorf.de The unique environmental pressures of the marine habitat likely influence the metabolic pathways of these associated fungi, leading to the production of specialized compounds like this compound.

Cladosporium herbarum as a Producer Organism

Methodologies for Isolation from Biological Matrices

The isolation of this compound from its fungal source is a multi-step process that requires careful extraction and purification to obtain the compound in a form suitable for structural analysis.

The initial step involves cultivating the fungal strain on a suitable growth medium. Large-scale fermentation, for instance on a rice-based medium or in a liquid potato dextrose broth, is carried out over several weeks to allow for the production and accumulation of secondary metabolites. mdpi.comfrontiersin.org

Following incubation, the entire culture, including the mycelium and the fermentation broth, is subjected to solvent extraction. frontiersin.org Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its effectiveness in extracting a wide range of organic compounds. mdpi.comnih.gov The fungal material is repeatedly extracted to ensure a high yield. The resulting organic solvent fractions are then combined and concentrated under reduced pressure, typically using a rotary evaporator, to yield a crude extract containing a mixture of metabolites, including this compound. mdpi.comfrontiersin.org

The crude extract is a complex mixture that must be purified to isolate this compound. This is achieved through various chromatographic techniques that separate compounds based on their physical and chemical properties, such as polarity, size, and charge. nih.govbrieflands.com

A typical purification workflow is as follows:

Initial Fractionation: The crude extract is first subjected to column chromatography using a stationary phase like silica (B1680970) gel. nih.gov A gradient of solvents with increasing polarity is used to elute the compounds, separating them into less complex fractions.

Size-Exclusion Chromatography: Fractions containing the target compound may be further purified using size-exclusion chromatography, often with a Sephadex LH-20 column. scielo.org.ar This technique separates molecules based on their size, effectively removing larger or smaller impurities.

Reversed-Phase Chromatography: High-Performance Liquid Chromatography (HPLC) is frequently the final step. scielo.org.ar Using a reversed-phase column (e.g., C18), where the stationary phase is nonpolar, provides high-resolution separation, allowing for the isolation of the pure compound. nih.gov

This multi-step chromatographic approach is essential for navigating the chemical complexity of the fungal extract to yield pure this compound.

Before the chemical structure of this compound could be determined, its purity had to be rigorously assessed. HPLC is a primary tool for this purpose; a pure sample will typically show a single, sharp peak in the chromatogram. nih.gov

Once purity is confirmed, the precise structure is elucidated using a combination of modern spectroscopic methods:

Mass Spectrometry (MS): This technique provides the accurate molecular weight and elemental composition of the compound. A mass ion peak for this compound was identified at m/z 223.026 [M-H]⁻, which corresponds to the molecular formula C₁₀H₈O₆. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of an organic molecule. creative-biostructure.com A full suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, and correlation spectroscopy (e.g., COSY, HMBC, HSQC), are used to establish the connectivity of all atoms and the complete stereochemistry of the molecule. nih.gov The unambiguous assignment of all signals in the NMR spectra is the final step in confirming the structure of this compound. oup.com

Structural Elucidation Methodologies

Spectroscopic Techniques for Structure Determination

Spectroscopy, which studies the interaction of matter with electromagnetic radiation, is a cornerstone of structural elucidation. jchps.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful, providing complementary information that, when combined, can reveal the complete structure of an unknown compound. mdpi.comjchps.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules in solution. aocs.orgnih.gov It provides detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, such as ¹H and ¹³C. nih.govmsu.edu The structural characterization of herbaric acid has been established through various NMR techniques. researchgate.netresearchgate.net

One-dimensional (1D) NMR spectra are fundamental to structural analysis. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their multiplicity (spin-spin coupling with neighboring protons), and their relative numbers (integration). sciepub.com The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment (e.g., C=O, C=C, C-O, CH, CH₂, CH₃). chemguide.co.uk

Proton Chemical Shift (δ) ppm (Typical Range) Multiplicity Coupling Constant (J) Hz
H-2 6.20 - 6.40 d ~2.0
H-4 6.10 - 6.30 d ~2.0
H-7 5.50 - 5.70 t ~8.0
H-8a 2.80 - 3.00 dd ~16.0, 8.0
H-8b 2.60 - 2.80 dd ~16.0, 8.0
5-OH 9.00 - 11.00 s -
7-OH 9.00 - 11.00 s -

Table 2: Representative ¹³C NMR Data for this compound (Source: Based on data available in PubChem and typical values for phthalides) chemguide.co.uknih.gov

Carbon Chemical Shift (δ) ppm (Typical Range)
C-1 171.0 - 173.0
C-3 165.0 - 167.0
C-3a 102.0 - 104.0
C-4 98.0 - 100.0
C-5 164.0 - 166.0
C-6 150.0 - 152.0
C-7 78.0 - 80.0
C-7a 100.0 - 102.0
C-8 35.0 - 37.0

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. youtube.come-bookshelf.de

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J H-H coupling). sdsu.edu This helps to establish spin systems within the molecule, such as the connectivity of protons on the aromatic ring and the side chain of this compound. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹J C-H coupling). sdsu.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. mdpi.com

NOESY/ROESY (Nuclear Overhauser Effect SpectroscopY/Rotating-frame Overhauser Effect SpectroscopY): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. e-bookshelf.de This is essential for determining the relative stereochemistry and conformation of a molecule. For this compound, NOESY/ROESY could confirm the spatial relationship between the proton at C-7 and the protons of the C-8 methylene (B1212753) group.

The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals and the confirmation of the planar structure of this compound. semanticscholar.orgmdpi.com

For complex molecules, advanced NMR methods can provide more detailed structural information.

J-based Configuration Analysis: The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Careful analysis of these coupling constants can help determine the relative stereochemistry in cyclic or rigid parts of a molecule. mdpi.com

Residual Dipolar Couplings (RDCs): In an isotropic solution, the direct dipole-dipole couplings between nuclei average to zero. However, by using a weakly aligning medium, small residual dipolar couplings can be measured. RDCs provide long-range structural information about the orientation of internuclear vectors relative to the magnetic field, which can be used to determine the relative stereochemistry and conformation of flexible molecules.

While specific applications of these advanced techniques to this compound were not identified in the search results, they represent powerful tools that could be employed to confirm its three-dimensional structure with high precision.

In recent years, the use of computational chemistry, particularly Density Functional Theory (DFT), to predict NMR parameters has become a valuable tool in structural elucidation. st-and.ac.ukmdpi.com By calculating the expected ¹H and ¹³C chemical shifts for a proposed structure, researchers can compare the theoretical spectrum with the experimental one. researchgate.net A good agreement between the calculated and experimental data provides strong support for the proposed structure. researchgate.netwarwick.ac.uk This approach, often termed "NMR crystallography" when applied to solids, can help to assign ambiguous signals, distinguish between possible isomers, and refine structural details like the positions of hydrogen atoms involved in hydrogen bonding. warwick.ac.uk The Minnesota functionals, such as M06 and M06-2X, have been found to be effective for calculating chemical shifts in organic molecules. researchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. jchps.com It provides the molecular weight of a compound with high accuracy (using High-Resolution Mass Spectrometry, HRMS), which allows for the determination of its molecular formula. nih.govcam.ac.uk Furthermore, the fragmentation pattern observed in the mass spectrum (or in tandem MS/MS experiments) gives valuable clues about the molecule's structure. cam.ac.uk The structure of this compound has been established using spectrometric methods including mass spectrometry. researchgate.net For this compound (C₁₀H₈O₆), HRMS would show a molecular ion peak corresponding to its exact mass (224.0321 Da), confirming its elemental composition. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. spectroscopyonline.com The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The presence of a carboxylic acid is indicated by a very broad O-H stretching band and a strong C=O (carbonyl) stretching band. libretexts.org Additionally, the lactone ring contributes another distinct carbonyl absorption, and the phenolic hydroxyl groups also have characteristic stretches.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference(s)
Carboxylic AcidO-H Stretch3300–2500 (very broad) libretexts.org
Carboxylic AcidC=O Stretch1760–1690 libretexts.org
LactoneC=O Stretch~1770–1740
Aromatic RingC=C Stretch~1600, ~1475
Carboxylic AcidC-O Stretch1320–1210 libretexts.org
PhenolO-H Stretch~3550–3200 (broad)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems within a molecule. technologynetworks.com The UV-Vis spectrum of this compound is dominated by its substituted benzene (B151609) ring, which acts as a chromophore. The presence of hydroxyl groups and the carbonyl group of the lactone, conjugated with the aromatic ring, influences the position and intensity of the absorption maxima (λmax). msu.edu The extent of conjugation directly affects the energy gap between electronic states, with more extensive systems absorbing at longer wavelengths. libretexts.org Analysis of similar phenolic acids often utilizes the UV spectral region for detection and quantification. agriculturejournals.cz

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a chiroptical technique essential for determining the absolute configuration of chiral molecules in solution. photophysics.com It measures the differential absorption of left and right circularly polarized light by chiral chromophores. jascoinc.com The ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore. For this compound, which contains a stereogenic center, ECD analysis is a powerful tool for assigning its absolute stereochemistry. researchgate.net The experimental ECD spectrum is typically compared with spectra predicted by quantum chemical calculations for different stereoisomers to find the best match, thereby unambiguously assigning the absolute configuration. jasco-global.com

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is another powerful chiroptical spectroscopy technique that provides detailed stereochemical information. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. jasco-global.com A key advantage of VCD is that nearly all organic molecules have IR absorptions, and VCD can be applied to almost any chiral molecule to determine its absolute configuration in solution. jasco-global.comrsc.org The technique is exceptionally sensitive to the molecule's conformation and the subtle effects of intermolecular interactions, such as hydrogen bonding. rsc.org By comparing an experimental VCD spectrum with quantum-chemical predictions, the absolute configuration of a chiral molecule like this compound can be unequivocally determined. rsc.org

X-ray Crystallography for Absolute and Relative Stereochemistry Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers in the molecule. libretexts.orgbio-structure.com

In the context of this compound, while a crystal structure of the final natural product itself has not been reported, X-ray crystallography was instrumental in confirming its stereochemistry during total synthesis. In a 2017 study, researchers synthesized (–)-herbaric acid via an organocatalytic halolactonization. sciforum.net A key step involved the formation of a crystalline iodolactone intermediate. The stereochemistry of this intermediate was unambiguously determined to be (2R, 3R) through single-crystal X-ray analysis. sciforum.net Since this intermediate was then converted to the final product through a series of reactions with known stereochemical outcomes, this crystallographic data was crucial in confirming the absolute configuration of the C3 stereocenter in the resulting (–)-herbaric acid as (S). sciforum.netthieme-connect.com This demonstrates how X-ray analysis of a synthetic intermediate can serve as an anchor point for assigning the stereochemistry of a final, non-crystalline, or difficult-to-crystallize natural product.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SXRD) is considered the definitive method for the unambiguous determination of a molecule's atomic arrangement. wikipedia.org This technique involves irradiating a well-ordered single crystal with a beam of X-rays. The crystal diffracts the X-rays in a unique pattern of specific directions and intensities. By analyzing this diffraction pattern, scientists can generate a three-dimensional map of the electron density within the crystal, which in turn allows for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.org

For complex organic molecules like this compound, which belongs to the 3-substituted phthalide (B148349) class, SXRD is invaluable. It not only confirms the molecular connectivity but is also the primary method for determining the absolute configuration of chiral centers without ambiguity, a critical detail for understanding biological function. hhu.de The process requires growing a high-quality single crystal, which can sometimes be a challenging step for natural products isolated in small quantities. hhu.demdpi.com While SXRD is a standard and powerful tool for the characterization of phthalides, specific published crystal structure data for this compound itself is not widely detailed in the surveyed literature. researchgate.netnih.gov However, the technique remains the gold standard for providing ultimate proof of structure for natural products. wikipedia.orgnih.gov

Micro-Electron Diffraction (MicroED) for Nanocrystalline Material

In cases where natural products fail to form crystals large enough for single-crystal X-ray diffraction, micro-electron diffraction (MicroED) has emerged as a revolutionary technique. nih.gov MicroED is a cryo-electron microscopy (cryo-EM) method that can determine high-resolution atomic structures from nanocrystals, which may be thousands of times smaller than those required for SXRD. hhu.deresearchgate.net This technique is particularly suited for analyzing fine powders or samples available only in minute quantities, which is often the case for rare natural products. creative-biostructure.comosti.gov

The principle of MicroED involves collecting electron diffraction data from a continuous rotation of the nanocrystalline sample in a transmission electron microscope. creative-biostructure.com Because electrons interact with matter much more strongly than X-rays, even vanishingly small crystals can produce high-quality diffraction data. creative-biostructure.com This allows for the de novo structure elucidation of complex molecules that were previously intractable by other means. osti.gov The application of MicroED has been successfully demonstrated for a variety of small molecules and natural products, sometimes even allowing for the structural analysis of individual components within a mixture. nih.govresearchgate.net Although specific studies applying MicroED to this compound have not been reported, the technique represents a powerful potential pathway for its structural analysis should traditional crystallization methods prove insufficient. researchgate.net

Chemical Transformation and Degradation Strategies for Structural Confirmation

When a definitive crystal structure cannot be obtained, or to provide corroborating evidence, chemical synthesis serves as a powerful tool for structural confirmation. The total synthesis of a proposed natural product structure allows for direct comparison of the spectroscopic data (e.g., NMR, MS) of the synthetic material with that of the isolated natural compound. An exact match provides unequivocal proof of the proposed structure.

The first total synthesis of (-)-Herbaric acid was reported specifically to confirm its assigned structure. nku.edu A key step in this synthesis was a heteroatom-directed "reverse" Wacker oxidation. nku.eduumn.edu This chemical transformation was crucial for the regioselective anti-Markovnikov addition of water to a terminal alkene intermediate, a step that is traditionally challenging. nku.edu The successful execution of this synthetic route and the matching spectroscopic data of the final product with natural (-)-Herbaric acid validated its proposed structure, including its stereochemistry. nku.edu

Below is a table summarizing key stages of a reported total synthesis for the structural confirmation of (-)-Herbaric acid.

StepStarting MaterialKey Reagents and ConditionsProductPurpose
13-Vinylphthalide intermediatePd(II) catalyst, oxidant (e.g., TBHP), water3-(Formylmethyl)phthalide intermediateRegioselective anti-Markovnikov oxidation ("reverse" Wacker oxidation) to install the aldehyde functionality. nku.eduumn.edu
2Aldehyde intermediateOxoneCarboxylic acid intermediateOxidation of the aldehyde to a carboxylic acid. nku.edu
3Carboxylic acid intermediateBoron tribromide (BBr₃)(-)-Herbaric acidDemethylation of protecting groups and hydrolysis to yield the final natural product. nku.edu

Computational Chemistry in Structure Elucidation

Computational chemistry has become an indispensable tool in modern natural product structure elucidation, providing a powerful means to analyze and predict spectroscopic data to differentiate between possible isomers. researchgate.netmdpi.com Methods based on Density Functional Theory (DFT) are widely used to calculate theoretical NMR chemical shifts (¹H and ¹³C) and electronic circular dichroism (ECD) spectra for a set of proposed structures. researchgate.netnih.gov

The process typically involves:

Generating all possible stereoisomers of a proposed molecular structure.

Performing a conformational search for each isomer to identify the most stable, low-energy conformations.

Calculating the NMR chemical shifts and/or ECD spectrum for each isomer, often as a Boltzmann-weighted average of its stable conformers.

Comparing the calculated spectra with the experimental data obtained from the isolated natural product.

A close match between the experimental data and the calculated data for one specific isomer provides strong evidence for its structure and absolute configuration. frontiersin.orgnih.gov This approach is particularly powerful for resolving complex stereochemical challenges that cannot be unambiguously solved by 1D and 2D NMR experiments alone. nih.gov While specific studies detailing the de novo use of DFT calculations for the initial structural elucidation of this compound are not prominent in the literature, these computational methods represent a standard and robust methodology for confirming the structures of complex chiral molecules.

Unveiling the Molecular Architecture: The Biosynthesis of this compound

This compound, a notable fungal metabolite, belongs to the phthalide class of natural products, which are characterized by a 1(3H)-isobenzofuranone core. The biosynthesis of this intricate molecule is a subject of significant scientific interest, rooted in the broader field of polyketide metabolism. This article delves into the chemical journey of this compound's formation, exploring the proposed biosynthetic pathways, the enzymatic machinery involved, and the investigatory techniques used to map its molecular origins.

Biosynthetic Pathways and Precursor Studies

The construction of herbaric acid is believed to follow a polyketide pathway, a common route for a vast array of fungal secondary metabolites. researchgate.netwikipedia.org This process begins with simple carboxylic acid precursors and, through a series of enzyme-catalyzed condensation and modification reactions, assembles the complex final structure.

The formation of the central phthalide (B148349) structure of this compound is proposed to originate from an aromatic polyketide precursor, likely an orsellinic acid derivative. rsc.orgfrontiersin.org The biosynthesis is initiated by a polyketide synthase (PKS) that utilizes acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. wikipedia.orgfrontiersin.org

A plausible biosynthetic route, based on analogous pathways for other fungal phthalides, can be outlined as follows:

Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the sequential condensation of one acetyl-CoA and three malonyl-CoA units to form a linear tetraketide intermediate. This intermediate remains bound to the acyl carrier protein (ACP) domain of the PKS during synthesis.

Cyclization and Aromatization: The tetraketide undergoes an intramolecular C-to-C cyclization (an aldol-type condensation) followed by dehydration and enolization (aromatization) to yield an orsellinic acid-type molecule, which is then released from the PKS.

Oxidative Transformation to Phthalide: The key transformation from the orsellinic acid derivative to the phthalide core is proposed to be catalyzed by a sequence of oxidative enzymes. Drawing parallels from the biosynthesis of other fungal meroterpenoids, this likely involves a cytochrome P450 monooxygenase and a hydrolase. rsc.org The P450 enzyme would hydroxylate the methyl group of the orsellinic acid core, which is then further oxidized to a carboxylic acid. Subsequent intramolecular esterification (lactonization), potentially aided by a hydrolase or occurring spontaneously, forms the stable five-membered lactone ring characteristic of the phthalide structure. rsc.org

Tailoring Reactions: Following the formation of the basic phthalide skeleton, a series of "tailoring" reactions, including hydroxylations and methylations, would occur to produce the final structure of this compound. For instance, the two phenolic hydroxyl groups and the carboxylic acid side chain are key features of this compound that are installed by specific tailoring enzymes.

Table 1: Proposed Stages in the Biosynthesis of the this compound Phthalide Core

StageDescriptionPrecursor(s)Key Intermediate
1. Initiation & Elongation A Polyketide Synthase (PKS) selects a starter unit (acetyl-CoA) and repeatedly adds extender units (malonyl-CoA).1x Acetyl-CoA, 3x Malonyl-CoALinear Tetraketide
2. Cyclization/Aromatization The polyketide chain undergoes intramolecular cyclization and dehydration to form a stable aromatic ring.Linear TetraketideOrsellinic Acid derivative
3. Phthalide Ring Formation The aromatic intermediate undergoes oxidative modifications, leading to lactonization.Orsellinic Acid derivativeProto-phthalide scaffold
4. Final Tailoring Specific enzymes modify the scaffold through reactions like hydroxylation and methylation to yield this compound.Proto-phthalide scaffoldThis compound

The biosynthesis of this compound is a multi-enzyme process, with each step catalyzed by a specific class of protein. While the exact enzymes from a this compound-producing organism have not been characterized in detail, their functions can be inferred from well-studied fungal polyketide pathways. rsc.orgrsc.orgnih.gov

Polyketide Synthases (PKSs): Fungal aromatic polyketides are typically synthesized by Type I iterative PKSs (IPKSs) or Type III PKSs. wikipedia.orgmdpi.com For this compound, a non-reducing Type I IPKS is the most likely candidate. This large, multi-domain enzyme contains all the necessary catalytic sites to select the precursors, perform the condensation reactions, and control the cyclization to form the orsellinic acid core. wikipedia.org

Cytochrome P450 Monooxygenases: These enzymes are critical for the oxidative tailoring of natural products and are almost certainly involved in this compound biosynthesis. rsc.org A P450 enzyme is the primary candidate for catalyzing the initial hydroxylation of the methyl group on the orsellinic acid core, a crucial step for initiating the formation of the lactone ring. rsc.org Additional P450s may be responsible for the other hydroxylations on the aromatic ring.

Hydrolases/Esterases: An enzyme from the hydrolase superfamily is proposed to be involved in the conversion of the oxidized aromatic intermediate into the phthalide. rsc.org It may facilitate the release of the intermediate from the P450 or directly catalyze the final lactonization step.

Methyltransferases: The methoxy (B1213986) groups present on the aromatic ring of some this compound precursors or related analogues are installed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes transfer a methyl group from SAM to a hydroxyl group on the polyketide intermediate. nih.gov

Table 2: Key Enzyme Classes in this compound Biosynthesis

Enzyme ClassProposed Function in this compound Pathway
Non-reducing Polyketide Synthase (NR-PKS) Assembles the polyketide backbone from acetyl-CoA and malonyl-CoA and catalyzes its cyclization to an orsellinic acid derivative.
Cytochrome P450 Monooxygenase Catalyzes key oxidative steps, such as hydroxylation of the aromatic ring and the side chain, initiating lactone ring formation.
Hydrolase / Esterase May participate in the release of intermediates or the final lactonization step to form the phthalide ring.
Methyltransferase Catalyzes the transfer of methyl groups from a donor (e.g., SAM) to hydroxyl functions on the molecule (relevant for precursors).

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. sciforum.netwikipedia.org By feeding a culture of the producing organism with a precursor enriched with a stable isotope (e.g., ¹³C or ¹⁵N) or a radioisotope, scientists can determine which atoms in the final natural product are derived from that precursor. researchgate.netnih.gov

For this compound, labeling studies would be fundamental to confirming its polyketide origin and elucidating the specific assembly steps.

Confirming the Polyketide Backbone: Feeding experiments with [1-¹³C]-acetate and [2-¹³C]-acetate would be used to establish the polyketide nature of this compound. Analysis of the resulting this compound by ¹³C-NMR spectroscopy would show a specific pattern of enriched carbon atoms, confirming its assembly from acetate (B1210297) units. nih.gov

Identifying the Starter Unit: Using ¹³C-labeled propionyl-CoA instead of acetyl-CoA in feeding studies could determine if it can act as an alternative starter unit, which would result in a modified this compound analogue and a different labeling pattern.

Tracing Tailoring Steps: The use of [methyl-¹³C]-methionine would allow researchers to identify any methyl groups added after the formation of the polyketide backbone, such as those in methoxy groups on related phthalide structures. nih.gov

While specific isotopic labeling data for this compound is not extensively published, the outcomes of such experiments can be predicted based on the proposed biosynthetic pathway.

Table 3: Hypothetical Isotopic Labeling Experiments for this compound

Labeled PrecursorPurpose of ExperimentExpected Outcome
[1-¹³C]-Acetate To confirm the polyketide origin and identify carbons derived from the carboxyl group of acetate.Alternating ¹³C enrichment pattern on the polyketide-derived carbon skeleton of this compound.
[¹³C, ¹⁸O₂]-Acetate To determine the origin of the oxygen atoms in the molecule, distinguishing between those from the precursor and those from water or molecular oxygen.Incorporation of ¹⁸O into specific hydroxyl and lactone oxygen atoms, revealing details of cyclization and oxidation mechanisms.
[methyl-¹³C]-Methionine To identify any C- or O-methylations that occur during biosynthesis of related precursors.Enrichment of any carbon atoms in methoxy groups, confirming their origin from the S-adenosyl-L-methionine (SAM) cycle.

Chemical Synthesis Approaches

Total Synthesis of Herbaric Acid

The total synthesis of this compound has been a subject of significant research, leading to the development of several innovative strategies. These approaches primarily focus on the efficient and stereocontrolled construction of the chiral center at the C3 position of the phthalide (B148349) ring.

Retrosynthetic Analysis Strategies

A common retrosynthetic approach for (-)-Herbaric acid (1) involves disconnecting the molecule at key positions to identify simpler, more readily available starting materials. thieme-connect.com One strategy envisions the final product arising from the deprotection of phenolic methyl ethers and cleavage of an ester group from a 3-alkoxycarbonylated isobenzofuranone intermediate (2). thieme-connect.com This intermediate, in turn, can be traced back to a halolactone (3), which is accessible through an organocatalyzed asymmetric halolactonization of an acrylate-type benzoic acid (4). thieme-connect.com

Another retrosynthetic plan begins with the target molecule, this compound, and simplifies it to an aldehyde intermediate (2). acs.org This aldehyde is then envisioned to be formed from a vinylphthalide (3) via a Wacker oxidation. acs.org This strategy highlights the importance of controlling the regioselectivity of the oxidation to achieve the desired aldehyde.

Scheme 1: Retrosynthetic Analysis of (-)-Herbaric AcidRetrosynthetic analysis of this compound showing two possible disconnection pathways.

Stereoselective and Enantioselective Synthesis

The creation of the chiral center at the C3 position of the isobenzofuranone ring is a critical step in the total synthesis of this compound. Several stereoselective and enantioselective methods have been employed to achieve this, each with its own set of advantages and challenges.

One of the earliest and most effective methods for establishing the C3 stereocenter of (-)-Herbaric acid involves a microwave-assisted chemoenzymatic resolution. thieme-connect.comnku.edu This technique was instrumental in achieving an enantioenriched product with an 84% enantiomeric excess (ee). thieme-connect.com The process utilizes an enzyme to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. The use of microwave irradiation significantly accelerates the enzymatic reaction. This method provided access to the key chiral intermediate, a vinylphthalide, which was then further elaborated to (-)-Herbaric acid. auckland.ac.nznih.gov

A key transformation in one of the total syntheses of (-)-Herbaric acid is the heteroatom-directed Wacker oxidation. nku.eduacs.org This reaction facilitates the anti-Markovnikov addition of water to a terminal alkene, a process that is typically achieved through hydroboration/oxidation. nku.edu In the synthesis of this compound, the lactone oxygen of a vinylphthalide intermediate is believed to coordinate to the palladium catalyst, directing the nucleophilic attack of water to the terminal carbon of the vinyl group. acs.orgnku.edu This results in the formation of the desired aldehyde with complete regioselectivity and retention of stereochemistry. nku.eduacs.org This elegant approach avoids the use of harsher reagents and provides the aldehyde precursor to this compound in excellent yield. nku.eduauckland.ac.nz

Table 1: Key Features of the Heteroatom-Directed Wacker Oxidation in this compound Synthesis
FeatureDescriptionReference
Reaction Type Heteroatom-Directed Wacker Oxidation nku.eduacs.org
Substrate Chiral 3-vinylphthalide acs.orgnku.edu
Key Reagent Palladium catalyst nku.edu
Directing Group Lactone oxygen acs.orgnku.edu
Regioselectivity Completely anti-Markovnikov nku.eduacs.org
Stereochemistry Retention of stereochemistry nku.eduacs.org
Product Aldehyde precursor to (-)-Herbaric acid nku.eduauckland.ac.nz
Advantage Mild alternative to hydroboration/oxidation nku.edu

A more recent approach to the asymmetric synthesis of (-)-Herbaric acid utilizes an organocatalyzed asymmetric halolactonization reaction. thieme-connect.comsciforum.net This method employs a bifunctional quinidine (B1679956) thiocarbamate catalyst in combination with a catalytic amount of benzoic acid. thieme-connect.comsciforum.net The substrate for this key step is an acrylate-type benzoic acid bearing a chiral alkoxycarbonyl group, such as a (+)-menthyl ester, on the double bond. thieme-connect.comsciforum.net

The reaction proceeds with high diastereoselectivity due to a "matched" effect between the chiral auxiliary ((+)-menthyl group) and the chiral organocatalyst. thieme-connect.comsciforum.net While initial experiments with brominating agents led to competitive aromatic bromination, the use of N-iodosuccinimide (NIS) successfully yielded the desired iodolactone with good diastereomeric excess. thieme-connect.com This iodolactone intermediate can then be converted to (-)-Herbaric acid. thieme-connect.com

Table 2: Optimization of Organocatalyzed Asymmetric Halolactonization
Catalyst (equiv.)Additive (equiv.)Halogen SourceDiastereomeric Excess (de)Reference
QDTC 4-OMe (1)Benzoic Acid (2)NBSIncreased de thieme-connect.com
QDTC 4-OMeBenzoic AcidNIS54% de thieme-connect.com
Quinidine thiocarbamateBenzoic Acid-Up to 76% de sciforum.net

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgnih.gov In the context of this compound synthesis, a chiral auxiliary in the form of a (+)-menthyl ester was employed in the organocatalyzed halolactonization approach to induce diastereoselectivity. thieme-connect.comthieme-connect.com The principle behind a chiral auxiliary is its temporary incorporation into the substrate to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org

While not explicitly detailed in the provided search results for the direct synthesis of this compound itself, the use of chiral organometallics is a common method for the asymmetric synthesis of 3-substituted phthalides in general. nku.edu These methods often involve the addition of a chiral organometallic reagent to a carbonyl group to establish the chiral center.

Organocatalyzed Asymmetric Halolactonization

Formal Synthesis Methodologies

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final target molecule. In the context of this compound, several formal syntheses have been reported, providing strategic access to this natural product.

One notable approach involves an organophotocatalyzed protocol to prepare a key precursor to (±)-Herbaric acid. researchgate.netresearchgate.net This method utilizes the photocatalyst 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) under visible light irradiation to construct the 3-substituted phthalide core, which is then elaborated to complete the formal synthesis of racemic this compound. researchgate.netresearchgate.net

Another strategy reported the formal synthesis of (±)-herbaric acid using a copper-catalyzed Sonogashira coupling followed by an oxacyclization process as the key steps. Additionally, the total synthesis of (–)-herbaric acid has been achieved through a stereoselective route involving an organocatalyzed asymmetric halolactonization, which also presents a formal pathway to the natural product. sciforum.netresearchgate.net These formal syntheses are crucial as they establish viable pathways to key intermediates, often demonstrating novel synthetic strategies that can be applied to other complex molecules.

Synthetic Methodologies for 3-Substituted Phthalides

The 3-substituted phthalide moiety is the central structural feature of this compound. arabjchem.org Consequently, the development of efficient methods for its construction is paramount. These methods often focus on forming the lactone ring through either carbon-carbon or carbon-oxygen bond formation. sioc-journal.cn

Friedel-Crafts/Lactonization Reactions

Friedel-Crafts alkylation followed by lactonization is a classical and widely used strategy for synthesizing 3-substituted phthalides. researchgate.net This approach typically involves the reaction of a derivative of 2-formylbenzoic acid with a suitable nucleophile. researchgate.net

For instance, an efficient method for synthesizing 3-indolyl-substituted phthalides involves the Friedel-Crafts reaction of indoles with 2-formylbenzoic acids in water, providing good to excellent yields. researchgate.net Another variation employs TsOH as a catalyst for the reaction between indoles and 3-hydroxyphthalide. nih.gov A highly efficient procedure for synthesizing structurally diverse 3-benzofuryl-substituted phthalides has also been developed via the cyclization of benzofurans with 2-carbonyl-benzoic acid, demonstrating the broad scope of this methodology. arkat-usa.org

These reactions proceed through the initial acid-catalyzed generation of a reactive acylium ion or a related electrophilic species from the benzoic acid derivative. The nucleophile (e.g., an indole (B1671886) or benzofuran) then attacks this electrophile, and subsequent intramolecular cyclization (lactonization) affords the final 3-substituted phthalide product.

Table 1: Examples of Friedel-Crafts/Lactonization Reactions for Phthalide Synthesis

Reactants Catalyst/Conditions Product Type Yield Reference
Indoles and 2-formylbenzoic acids Water 3-Indolyl-substituted phthalides Good to Excellent researchgate.net
Indoles and 3-hydroxyphthalide TsOH 3-Indolyl-substituted phthalides Excellent nih.gov

Photocatalyzed Synthesis Protocols

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. An efficient organophotocatalyzed protocol was developed for creating 3-substituted phthalides under mild conditions. u-picardie.fr This method was successfully applied to the synthesis of a precursor for (±)-Herbaric acid. researchgate.netu-picardie.fr

The reaction typically employs an organic metal-free photocatalyst, such as 4CzIPN, which becomes a potent oxidant upon excitation with visible light. researchgate.netresearchgate.net The proposed mechanism involves the excited photocatalyst oxidizing an electron-rich species, which then participates in a radical cascade that ultimately leads to the formation of the phthalide ring through an intramolecular oxa-Michael addition. researchgate.net The transformation is often completed within a few hours under exceptionally mild conditions. u-picardie.fr Another approach involves the photochemical conversion of 2-acylbenzaldehydes to 3-substituted phthalides in DMSO at 350 nm. acs.org

Table 2: Photocatalyzed Synthesis of a this compound Precursor

Photocatalyst Conditions Product Yield Reference
4CzIPN Visible light, 6 hours Precursor of (±)-Herbaric acid 73% researchgate.net

Asymmetric Hydroacylation Approaches

Asymmetric intramolecular hydroacylation represents an atom-economical method for the synthesis of chiral cyclic compounds, including phthalides. This reaction involves the intramolecular addition of an aldehyde C-H bond across a tethered ketone or alkene.

Rhodium(I) complexes are commonly used catalysts for this transformation. The catalytic cycle for the hydroacylation of o-ketobenzaldehydes involves three key steps:

Oxidative Addition: The Rh(I) catalyst undergoes oxidative addition to the aldehyde C-H bond, forming a Rh(III) hydride complex. mdpi.com

Insertion: The keto C=O group inserts into the Rh-H bond, generating an alkoxyrhodium(III) complex. mdpi.com

Reductive Elimination: Reductive elimination and subsequent lactonization afford the 3-substituted phthalide and regenerate the active Rh(I) catalyst. mdpi.com

Cobalt-chiral diphosphine catalytic systems have also been shown to promote intramolecular hydroacylation reactions of 2-acylbenzaldehydes to yield phthalide derivatives with high enantioselectivities. researchgate.net Furthermore, iridium-catalyzed enantioselective hydroacylation of ketones has been reported, expanding the repertoire of catalytic systems for this transformation. acs.org The choice of metal and chiral ligand is crucial for achieving high yields and enantioselectivity. rsc.org

Comparative Analysis of Synthetic Routes

Each synthetic methodology for preparing 3-substituted phthalides possesses distinct advantages and limitations.

Friedel-Crafts/Lactonization Reactions are a robust and well-established method. They often utilize readily available starting materials and can be performed under relatively simple conditions, sometimes even in green solvents like water. researchgate.netarkat-usa.org However, these reactions can require harsh acidic conditions and may suffer from regioselectivity issues with unsymmetrical nucleophiles.

Photocatalyzed Synthesis Protocols represent a modern and sustainable approach. They operate under very mild conditions (visible light, room temperature), often leading to high yields in short reaction times. researchgate.netu-picardie.fr The use of metal-free organocatalysts is also a significant advantage, reducing toxic waste. researchgate.net A potential limitation could be the substrate scope and the quantum yield of the photochemical process.

Asymmetric Hydroacylation Approaches are highly atom-economical and provide direct access to chiral phthalides, which is a significant advantage for the synthesis of enantiopure natural products like (–)-herbaric acid. researchgate.netmdpi.com However, these methods often rely on expensive and toxic transition-metal catalysts (e.g., rhodium, iridium). acs.orgrsc.org The development of efficient and selective catalysts can be challenging, and the reactions may be sensitive to substrate structure and reaction conditions.

Derivatives and Analogues

Design and Synthesis of Herbaric Acid Analogues

Structural Modifications of the Phthalide (B148349) Moiety

Key modifications can be categorized as follows:

Aromatic Ring Substitution: The benzene (B151609) portion of the phthalide ring in this compound possesses two hydroxyl groups. Modifications at these positions, or at the unsubstituted carbons, can be explored. This includes:

Alkylation/Acylation of Hydroxyl Groups: Converting the phenolic hydroxyl groups to ethers (e.g., methoxy (B1213986) groups) or esters can alter the molecule's polarity, hydrogen-bonding capacity, and metabolic stability.

Introduction of New Substituents: Introducing groups such as halogens, nitro groups, or alkyl chains onto the aromatic ring can modify the electronic nature and lipophilicity of the entire molecule.

Lactone Ring Modification: The γ-lactone ring is another site for potential changes. While less common, modifications could include reduction of the carbonyl group to a hydroxyl group or complete ring-opening to form a diol, which would drastically alter the compound's shape and chemical nature.

The synthesis of these modified phthalide cores often requires multi-step procedures starting from appropriately substituted precursors, such as modified benzoic acids or phthalic anhydrides. ontosight.ai

Introduction of Diverse Substituents

The most versatile approach for creating a library of this compound analogues is the modification of its existing functional groups, particularly the C3-carboxymethyl side chain. This side chain offers a carboxylic acid functional group that is a prime handle for derivatization.

Esterification: The carboxylic acid can be converted into a wide array of esters. This is a common strategy in medicinal chemistry to enhance membrane permeability and create prodrugs. The esters can range from simple alkyl esters (methyl, ethyl) to more complex structures.

Amidation: Reaction of the carboxylic acid with a diverse range of primary and secondary amines leads to the formation of amide analogues. This introduces a new hydrogen bond donor (in the case of primary amines) and allows for the incorporation of various structural motifs, from simple alkyl chains to complex heterocyclic or aromatic rings. This strategy is particularly powerful for exploring new binding interactions with biological targets.

A representative, though not exhaustive, list of potential synthetic analogues based on these strategies is presented below.

Analogue NameModification SiteIntroduced Substituent/ModificationPotential Rationale
This compound methyl esterC3-Carboxylic AcidMethyl esterIncrease lipophilicity, prodrug strategy
This compound benzylamideC3-Carboxylic AcidBenzylamideIntroduce aromatic ring for π-π stacking interactions
4,6-O,O-Dimethylthis compoundC4 and C6 Phenolic OHMethyl etherBlock hydrogen bonding, increase metabolic stability
5-Bromothis compoundPhthalide Aromatic Ring (C5)BromineAlter electronic properties, potential for halogen bonding

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For the phthalide class of compounds, SAR studies have been instrumental in identifying key structural features required for various pharmacological effects. researchgate.net However, for this compound specifically, detailed SAR studies on a broad series of its analogues are not widely reported in the scientific literature. Much of the available information is based on the activities of related phthalide structures.

A case study on a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones provides significant insight into how SAR is evaluated for this scaffold. nih.gov These studies revealed critical relationships between substituent patterns and biological outcomes like antioxidant and antiplatelet activities.

Key findings from this related series include:

Influence of Electron-Donating and -Withdrawing Groups: The presence and position of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the benzylidene and phthalide rings dramatically affected activity. For instance, certain substitutions led to compounds that were significantly more potent than standard references like ascorbic acid (for antioxidant activity) or aspirin (B1665792) (for antiplatelet activity). nih.gov

Positional Importance: The specific location of substituents was crucial. For example, a hydroxyl group at one position might confer potent activity, while at another position, it could be detrimental.

The following table summarizes representative SAR data for (Z)-3-benzylideneisobenzofuran-1(3H)-one analogues, illustrating the impact of substitution on antioxidant activity.

CompoundSubstituent at Site I (Phthalide Ring)Substituent at Site II (Benzylidene Ring)Antioxidant Activity (IC50, µg/mL)
Analogue 1 (28f)H4-OH, 3,5-di-t-Bu0.45
Analogue 2 (28k)5,6-di-OHH0.56
Analogue 3 (28l)5,6-di-OH4-OH0.89
Ascorbic Acid (Standard)--4.57

Data adapted from a study on (Z)-3-benzylideneisobenzofuran-1(3H)-ones. nih.gov

Extrapolating from these findings and general principles of medicinal chemistry, a hypothetical SAR for this compound analogues can be proposed:

The Phenolic Hydroxyl Groups: These groups are likely critical for antioxidant activity, acting as hydrogen donors to scavenge free radicals. Modifying or removing them would be expected to significantly reduce or abolish this activity. This is consistent with SAR studies of other phenolic compounds like caffeic acid, where the phenolic OH groups are vital for activity. nih.gov

The Phthalide Ring System: The planar, aromatic nature of the phthalide core provides a rigid scaffold. Introducing bulky substituents could create steric hindrance, preventing the molecule from fitting into a potential binding site. Conversely, adding specific functional groups could introduce new, favorable interactions.

Biological Activities and Mechanistic Investigations

Antimicrobial Activities

Herbaric acid has been identified as a metabolite with notable antimicrobial properties. semanticscholar.org Research into its efficacy has explored its effects on both bacterial and fungal pathogens.

This compound demonstrates selective antibacterial activity, primarily against Gram-positive bacteria. Studies have shown that it is effective against a range of pathogenic bacteria, including strains that have developed resistance to conventional antibiotics. The growth of all Gram-positive bacteria tested in one study was inhibited, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 200 μg/mL. frontiersin.org

Notably, this compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 200 μg/mL and vancomycin-resistant Enterococcus faecium (VRE) with a MIC of 100 μg/mL. frontiersin.org In contrast, no inhibitory activity was observed against the Gram-negative bacteria tested at concentrations up to 400 μg/mL. frontiersin.org The mechanism of its antibacterial action is suggested to involve targeting the cell membrane. frontiersin.org

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria

Bacterial Strain Type MIC (µg/mL)
Bacillus subtilis Gram-positive 50
Staphylococcus aureus (MRSA) Gram-positive 200

Data sourced from Ouyang et al., 2021. frontiersin.org

While many phthalide (B148349) compounds, the structural class to which this compound belongs, are known for their antifungal properties, specific data detailing the minimum inhibitory concentration (MIC) of pure this compound against various fungal species is not extensively documented in the reviewed scientific literature. Further research is required to quantify its specific antifungal spectrum and efficacy.

Antibacterial Activity

Antioxidant Activity

Enzyme Inhibition Studies

The ability of this compound to inhibit specific enzymes is a key area of research, particularly concerning its potential as a therapeutic agent.

Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression. smujo.ididexx.com The inhibition of HDACs can restore the expression of suppressed genes, such as tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents. researchgate.netnih.gov

The general mechanism for many HDAC inhibitors involves interaction with the zinc ion (Zn²⁺) located in the catalytic active site of the enzyme. nih.gov This interaction blocks the catalytic function of the enzyme, preventing the deacetylation of its protein substrates. nih.gov this compound has been identified as a potential HDAC inhibitor. cabidigitallibrary.orgscielo.br This inhibitory activity is thought to be a key mechanism behind its potential anti-cancer properties. cabidigitallibrary.org In silico studies have further supported this, showing that this compound has a good binding affinity for several HDAC isoforms.

In Silico Mechanistic Exploration

Computational studies have been instrumental in exploring the potential mechanisms of action of this compound at a molecular level. These in silico analyses provide valuable insights into its interactions with biological targets.

Molecular docking studies have been employed to investigate this compound as a potential drug candidate for cervical cancer. cabidigitallibrary.orgscielo.br One study identified this compound as a potential inhibitor of class II Histone Deacetylases (HDACs) in Homo sapiens, suggesting it as a viable alternative to existing drugs like Suberoyl Anilide Hydroxamic Acid (SAHA) which can have side effects. scielo.br

Further in silico research has explored derivatives of this compound as potential inhibitors of the Sonic hedgehog (Shh) signaling pathway, which is often dysregulated in cancers like cervical cancer. Molecular docking simulations of numerous this compound derivatives identified several ligands with strong potential to inhibit the Sonic hedgehog protein.

Molecular dynamics simulations have also been used to validate the stability of this compound when complexed with target proteins. For instance, this compound displayed stable Root Mean Square Deviation (RMSD) values when simulated against several cervical cancer target proteins, including histone deacetylase 4, 5, 6, 7, and 9, indicating a stable binding interaction. These computational explorations underscore the potential of this compound as a scaffold for developing novel therapeutic agents, particularly in the field of oncology.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for simulating the molecular recognition process and estimating the binding affinity of a ligand to its target receptor. researchgate.net

In the context of cervical cancer research, this compound was identified as a potential drug candidate through its interaction with class II Histone Deacetylases (HDACs), which are implicated in the disease. nih.gov Molecular docking simulations were performed to evaluate the binding affinity of this compound to various HDAC isoforms. researchgate.net The binding free energy (ΔG), a key indicator of binding affinity, was calculated. The results showed that this compound exhibited favorable binding energies against several HDAC enzymes, suggesting its potential as an inhibitor. researchgate.net A study investigating Indonesian natural products found this compound to be a promising candidate against class II HDACs in Homo sapiens. nih.gov

Derivatives of this compound have also been explored. In one study, a series of this compound derivatives were designed and docked against the Sonic hedgehog (Shh) protein, a crucial component of a signaling pathway involved in cervical cancer cell proliferation and survival. researchgate.net The simulations, which involved 6,310 ligands, identified several derivatives with strong potential to inhibit the Shh protein. researchgate.net

The specific binding free energy values from a molecular docking simulation of this compound with different HDAC enzymes are detailed in the table below.

Table 1: Molecular Docking Scores of this compound against HDAC Enzymes

Target Protein Binding Free Energy (ΔG) in kcal/mol
HDAC 4 -7.136
HDAC 5 -11.864
HDAC 6 -7.781
HDAC 7 -9.109
HDAC 9 -7.198
HDAC 10 -6.306

Data sourced from a study on Indonesian natural products as drug candidates for cervical cancer. researchgate.net

Molecular Dynamics Simulations

To further investigate the stability of the ligand-protein complex predicted by docking studies, molecular dynamics (MD) simulations are employed. These simulations provide insights into the physical movements of atoms and molecules over time, helping to understand the dynamics and flexibility of the complex in a simulated physiological environment. nih.govtandfonline.com

This compound was selected for MD simulations after screening based on QSAR and ADMET analyses. brieflands.com The simulations aimed to observe the dynamics of the complex formed between this compound and its target enzymes. brieflands.com Research indicates that this compound demonstrated excellent and stable simulation trajectories when complexed with key cervical cancer target proteins, specifically histone deacetylases 4, 5, 6, 7, and 9. tandfonline.com The stability of these complexes was assessed by monitoring the Root Mean Square Deviation (RMSD) over the course of the simulation. tandfonline.com

The simulations, performed for 20 nanoseconds using GROMACS software, revealed stable RMSD values, indicating a persistent and stable binding interaction between this compound and the HDAC targets. tandfonline.com

Table 2: RMSD Values for this compound-HDAC Complexes from Molecular Dynamics Simulation

Target Protein RMSD Value (Å)
Histone Deacetylase 4 2.25
Histone Deacetylase 5 3.0
Histone Deacetylase 6 3.0
Histone Deacetylase 7 2.0
Histone Deacetylase 9 2.4

Data reflects the stability of the simulation trajectory for each complex. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.org This methodology is used to predict the activity of new chemical structures and to understand the mechanisms of action for a series of compounds. wikipedia.orgspu.edu.sy

In the investigation of this compound, QSAR modeling was utilized as a screening tool. brieflands.com Ligand inhibitors were screened based on QSAR and ADMET analyses, which led to the selection of this compound for more detailed computational studies like molecular dynamics simulations. brieflands.com This initial screening helps to prioritize compounds that are more likely to have favorable biological activities and drug-like properties, thereby streamlining the drug discovery process. spu.edu.sy While specific QSAR models detailing the descriptors for this compound's activity are not extensively published, its selection based on QSAR screening highlights its predicted potential as a bioactive compound. researchgate.netbrieflands.com

Computational ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.govrsc.org In silico ADMET prediction uses computational models to estimate these pharmacokinetic and toxicological properties, helping to identify candidates with a higher probability of success in later clinical stages. rsc.org

Table 3: Predicted ADMET and Physicochemical Properties of this compound

Property/Rule Prediction/Status Significance
Lipinski's Rule of Five Does not violate any parameters nih.govresearchgate.net Predicts good potential for oral bioavailability and absorption. drugbank.com
Carcinogenicity No potential nih.gov Low predicted risk of causing cancer.
Mutagenicity No potential nih.gov Low predicted risk of causing genetic mutations.
Health Effects Very low possible negative health effects nih.gov Indicates a potentially favorable safety profile.
Oral Bioavailability Low (below 30%) brieflands.com Suggests that the compound may be poorly absorbed when taken orally.

This table summarizes the computationally predicted properties of this compound based on multiple in silico studies. nih.govbrieflands.comresearchgate.net

Ecological and Environmental Roles

Role in Fungal-Host Interactions

Herbaric acid is a secondary metabolite produced by fungi of the genus Cladosporium, which are known for their ubiquitous presence in diverse environments. semanticscholar.org These fungi engage in various symbiotic relationships, acting as saprophytes, plant endophytes, and sometimes as animal pathogens. semanticscholar.org Secondary metabolites are crucial mediators in these biological interactions. semanticscholar.org

While direct studies on the specific function of this compound in mediating fungal-host interactions are limited, its role can be inferred from the general functions of fungal secondary metabolites. Fungi produce a vast arsenal (B13267) of organic compounds that can influence their hosts and surrounding organisms. In pathogenic interactions, fungal metabolites can act as virulence factors, helping the fungus to colonize its host. In symbiotic relationships, such as those with plants, these compounds may contribute to protecting the host from pathogens or herbivores, thereby playing a part in a mutualistic defense system.

Cladosporium herbarum, a known producer of this compound, is a well-documented endophyte. nih.govacs.orgnih.gov Endophytic fungi live within plant tissues without causing apparent disease and can enhance host growth and tolerance to biotic and abiotic stresses. The production of bioactive metabolites like this compound by the endophyte could be a key mechanism for this protective effect, potentially inhibiting the growth of pathogenic fungi or deterring herbivores.

Potential Chemical Ecology Functions in Marine Environments

This compound has been notably isolated from strains of Cladosporium herbarum that are associated with marine sponges, including Aplysina aerophoba and Callyspongia aerizusa. nih.govacs.orgresearchgate.net This association points to a significant potential role for the compound within marine chemical ecology.

Marine sponges are sessile, soft-bodied invertebrates that lack physical means of defense. mdpi.com To protect themselves from predation, infection, and competition for space, they have evolved to produce a remarkable diversity of bioactive secondary metabolites. researchgate.netgeorgiasouthern.edu These chemical defenses are a cornerstone of their survival strategy in the complex marine ecosystem. core.ac.ukresearchgate.net

Table 1: Isolation of this compound from Marine Sponge-Associated Fungi

Producer OrganismHost SpongeLocation of HostReference
Cladosporium herbarumAplysina aerophobaMediterranean Sea nih.govacs.org
Cladosporium herbarumCallyspongia aerizusaMediterranean Sea nih.govacs.org
Cladosporium sp.Not specifiedMarine-derived semanticscholar.org

Environmental Fate and Biotransformation

The environmental fate and biotransformation of this compound are not well-documented in scientific literature. However, general principles of microbial ecology and biochemistry suggest likely pathways for its degradation.

As an organic compound of microbial origin, this compound is expected to be biodegradable. Microorganisms in soil and aquatic environments possess a vast array of enzymes capable of breaking down complex organic molecules, using them as sources of carbon and energy. frontiersin.org The degradation of aromatic compounds and organic acids by bacteria and fungi is a common process in nature. For instance, various microbial strains have been shown to degrade complex organic acids, although the specific pathways and enzymes involved vary greatly.

The rate and extent of this compound's degradation would likely be influenced by several environmental factors:

Microbial Community: The presence of specific microbial populations with the necessary enzymatic machinery would be crucial.

Physicochemical Conditions: Factors such as pH, temperature, and oxygen availability significantly affect microbial activity and the stability of organic compounds. For example, the microbial degradation of terephthalic acid is optimal at a neutral pH and a temperature of 30°C.

Bioavailability: The concentration and solubility of this compound in the environment would also impact its accessibility to microorganisms.

While specific biotransformation pathways for this compound have not been elucidated, it is plausible that it undergoes oxidative degradation, a common fate for such organic molecules in the environment. wikipedia.org Further research is required to determine its persistence, potential for bioaccumulation, and the specific metabolic routes by which it is broken down in various ecosystems.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., HPLC, GC)

Chromatography is fundamental to the analysis of Herbaric acid, providing the necessary separation from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for analyzing non-volatile or thermally sensitive organic compounds like this compound. The separation is typically achieved using a reversed-phase column where this compound is separated from other components based on its polarity. pan.olsztyn.pl HPLC methods for organic and phenolic acids often employ C18 columns and a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). pan.olsztyn.plnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the carboxyl group and aromatic ring in the molecule absorb light in the low UV range, typically around 210 nm. researchgate.netshimadzu.com The use of a polymer-based reversed-phase column can significantly shorten analysis time to approximately 15 minutes. pan.olsztyn.pl While specific validated methods for this compound are not extensively documented in public literature, the principles for analyzing similar phenolic and organic acids are directly applicable. pan.olsztyn.plresearchgate.net

ParameterExemplary Conditions for Organic Acid Analysis
Column Reversed-phase C18 or Polymer-based (e.g., PRP-1)
Mobile Phase Gradient or isocratic elution with Acetonitrile/Methanol and acidified water (e.g., with formic or phosphoric acid). pan.olsztyn.plnih.govshimadzu.com
Detector UV/Diode Array Detector (DAD) at ~210 nm. researchgate.netshimadzu.com
Temperature Ambient to moderately elevated (e.g., 30-65 °C). oiv.int
Flow Rate 0.3 - 1.0 mL/min. mdpi.com
Run Time 15 - 50 minutes, depending on column and gradient complexity. pan.olsztyn.pl

This table presents typical parameters for the analysis of related organic and phenolic acids, which would serve as a starting point for developing a specific method for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. mdpi.com However, direct analysis of polar, non-volatile compounds like this compound is challenging. To make it suitable for GC analysis, this compound must undergo a derivatization step to increase its volatility and thermal stability. researchgate.netnih.gov The most common derivatization process for organic acids is silylation, where active hydrogen atoms in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govjasem.com.tr This process, while effective, can be tedious. researchgate.net Once derivatized, the compound can be separated on a capillary column and detected by a flame ionization detector (FID) or, more powerfully, a mass spectrometer. mdpi.com Due to the additional sample preparation steps and the compound's inherent suitability for liquid chromatography, HPLC and LC-MS are generally preferred for the analysis of this compound.

Spectrometric Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry, particularly when coupled with chromatography, offers unparalleled sensitivity and selectivity for the quantification and structural confirmation of metabolites like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, are the methods of choice for the trace-level quantification of fungal secondary metabolites in complex biological and environmental samples. frontiersin.orgrsc.org These techniques combine the potent separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. rsc.org For compounds like this compound, electrospray ionization (ESI) is a common interface, typically operated in negative ion mode to deprotonate the acidic functional groups, yielding a prominent [M-H]⁻ ion.

LC-MS/MS instruments operating in Multiple Reaction Monitoring (MRM) mode provide exceptional selectivity and sensitivity. nih.gov This approach is used for targeted quantification by monitoring a specific precursor ion-to-product ion transition. nih.govmdpi.com This high degree of selectivity allows for reliable analysis even in very complex matrices, minimizing interferences that can affect other detectors. nih.gov High-resolution mass spectrometry (HRMS), such as with Time-of-Flight (TOF) or Orbitrap analyzers, can provide elemental composition data from accurate mass measurements, which is invaluable for confirming the identity of a compound. frontiersin.org

ParameterTypical Conditions for LC-MS/MS Analysis of Fungal Metabolites
LC System UHPLC/HPLC with reversed-phase C18 column. mdpi.com
Mobile Phase Acetonitrile and water (both often containing 0.1% formic acid). mdpi.comlcms.cz
Ionization Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
MS Analyzer Triple Quadrupole (QqQ), Quadrupole-Time-of-Flight (Q-TOF), or Orbitrap.
Detection Mode Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification. nih.govmdpi.com
Precursor Ion [M-H]⁻ For this compound (C₁₁H₁₂O₇), the expected m/z would be ~255.05.
Fragment Ions Specific product ions would be determined by fragmentation of the precursor ion.

This table outlines common parameters for LC-MS/MS analysis of fungal metabolites, adaptable for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com As with GC analysis, this compound requires derivatization prior to injection. nih.gov Following separation on the GC column, the derivatized molecules enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a chemical fingerprint that can be used for identification by comparing it to spectral libraries. jasem.com.tr GC-MS is highly effective for profiling multiple organic acids simultaneously in biological samples like urine, provided they are derivatized effectively. nih.govjasem.com.tr

Sample Preparation and Matrix Effects

The goal of sample preparation is to extract this compound from its matrix (e.g., fungal culture, plant tissue, food product) into a clean solution suitable for analysis, while removing interfering substances. nih.gov The chemical diversity of fungal metabolites makes it impossible to use a single extraction procedure for all compounds. frontiersin.org

A typical workflow for extracting fungal secondary metabolites involves homogenizing the solid sample, followed by extraction with a suitable solvent. lcms.cz Common extraction solvents include mixtures of acetonitrile and water or methanol and water, often with a small amount of acid like formic acid to improve the stability and recovery of acidic compounds. lcms.czresearchgate.net After extraction, the sample is usually filtered (e.g., through a 0.2 or 0.45 µm filter) to remove particulate matter before injection into the analytical instrument. lcms.czird.fr For very complex samples, a solid-phase extraction (SPE) clean-up step may be employed to further remove interfering matrix components. oiv.int

Matrix Effects

When using LC-MS, matrix effects are a significant concern. nih.govresearchgate.net These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte (this compound) in the mass spectrometer's source. nih.gov This can lead to inaccurate quantification, reduced precision, and compromised method reliability. researchgate.net Matrix effects are specific to the analyte, the sample matrix, and the analytical conditions, making them a complex challenge to manage. mdpi.com

Several strategies are employed to compensate for matrix effects:

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte, closely mimicking the sample's composition. mdpi.com

Standard Addition: Known amounts of a standard are added directly to aliquots of the sample, allowing for quantification in the presence of the matrix.

Use of Internal Standards: An ideal approach involves adding a known amount of a stable isotope-labeled (e.g., ¹³C) version of the analyte to the sample before extraction. mdpi.com This internal standard experiences the same extraction inefficiencies and matrix effects as the analyte, allowing for accurate correction. When a specific isotope-labeled standard is unavailable, a structurally similar compound may be used as an analogue internal standard. mdpi.com

Research Gaps and Future Directions

Unexplored Biological Activities and Underlying Mechanisms

The known biological activities of Herbaric acid and its derivatives are still limited. While some studies have explored its potential as an inhibitor of the Hedgehog signaling pathway in the context of cervical cancer, a vast landscape of other potential therapeutic applications remains uncharted. researchgate.net Future investigations should systematically screen this compound against a wide array of biological targets.

Key areas for exploration include:

Antimicrobial and Antifungal Activity: Given its natural origin, often from fungi, exploring its efficacy against a broad spectrum of pathogenic bacteria and fungi is a logical step. researchgate.net

Anti-inflammatory Effects: Many natural products exhibit anti-inflammatory properties. nih.gov Investigating the impact of this compound on key inflammatory pathways, such as those mediated by cytokines and enzymes like cyclooxygenases, could reveal new therapeutic avenues. scielo.br

Neuroprotective Potential: The central nervous system is a common target for complex natural molecules. Assessing this compound's ability to protect neurons from oxidative stress, excitotoxicity, or other forms of damage is a promising research direction. arxiv.org

Enzyme Inhibition: Beyond specific signaling pathways, a broader screening against various enzyme families (e.g., proteases, kinases, phosphatases) could uncover novel and specific inhibitory activities.

Understanding the mechanisms behind any observed bioactivity is paramount. This involves identifying the direct molecular targets and elucidating the downstream signaling cascades affected by the compound. Techniques like cellular thermal shift assays (CETSA), affinity chromatography, and transcriptomic or proteomic analyses will be instrumental in pinpointing these targets and mechanisms.

Optimization of Synthetic Strategies for Scalable Production

The total synthesis of (–)-Herbaric acid has been achieved, notably through methods like organocatalyzed asymmetric halolactonization. thieme-connect.comsciforum.net However, these reported syntheses are often complex, multi-step processes with yields that may not be suitable for large-scale production. thieme-connect.com Future research must focus on developing more efficient, cost-effective, and scalable synthetic routes.

Priorities for synthetic optimization include:

Reducing Step Count: Developing convergent synthetic strategies that build the core structure in fewer steps.

Improving Yields: Optimizing reaction conditions (catalysts, solvents, temperature) for key steps to maximize product output. nih.gov

Green Chemistry Approaches: Incorporating principles of green chemistry by using less hazardous reagents, developing catalytic versions of reactions, and minimizing waste generation. researchgate.netunl.pt

Chemoenzymatic Synthesis: Exploring the use of enzymes for specific stereoselective transformations, which could simplify purification and improve enantiomeric excess, building on prior work that used microwave-assisted chemoenzymatic resolution. sciforum.net

The table below outlines a comparison of potential areas for improvement in synthetic strategies.

Synthetic Strategy AspectCurrent Status (Based on Published Routes)Future Optimization Goal
Key Reaction Organocatalyzed asymmetric halolactonization of acrylate-type benzoic acids. thieme-connect.comsciforum.netDevelopment of novel C-H activation or cycloaddition strategies to form the core ring system more directly.
Stereocontrol Use of chiral auxiliaries (e.g., (+)-menthyl ester) and organocatalysts. sciforum.netEmployment of highly efficient and recyclable chiral catalysts to achieve higher diastereomeric and enantiomeric excess.
Overall Yield A reported synthesis achieved a 51% yield in the final step. thieme-connect.comIncrease overall yield to >20% for the entire sequence to be considered for scalable production.
Scalability Syntheses are typically performed on a milligram to low-gram scale. thieme-connect.comnih.govDevelop a robust process that is transferable to kilogram-scale production without significant loss of efficiency. researchgate.net

Elucidation of Full Biosynthetic Pathways

The biosynthetic pathway of this compound in its natural producers (e.g., fungi) is not fully understood. researchgate.net A complete elucidation of this pathway is essential for several reasons: it can provide insights into its natural ecological role, enable the production of the compound through fermentation, and facilitate the engineered biosynthesis of novel analogues.

Future research should focus on:

Genome Mining: Sequencing the genomes of this compound-producing organisms and identifying the gene cluster responsible for its biosynthesis.

Gene Knockout and Heterologous Expression: Systematically deleting or expressing candidate genes in host organisms to confirm their function in the pathway. nih.gov

Enzyme Characterization: Isolating and characterizing the specific enzymes (e.g., polyketide synthases, tailoring enzymes like hydroxylases and methyltransferases) involved in each step of the synthesis. nih.govasm.org

Understanding the enzymatic machinery can pave the way for combinatorial biosynthesis, where genes from different pathways are mixed and matched to create a diverse library of this compound-related molecules.

Comprehensive Ecological Impact Assessment

As a natural product, this compound likely plays a specific role in the ecosystem of its producing organism. Many secondary metabolites function as allelochemicals, influencing the growth and behavior of competing organisms. nih.govfrontiersin.org A thorough ecological impact assessment is needed to understand these interactions.

Key research questions include:

Allelopathic Properties: Does this compound inhibit the growth of competing fungi, bacteria, or plants? mdpi.com Understanding its allelopathic potential could lead to applications in agriculture as a natural herbicide.

Environmental Fate: How stable is this compound in different environments, such as soil and water? What are its degradation pathways and products? isws.org.in

Effects on Soil Microbiota: How does the presence of this compound in the soil affect the composition and function of microbial communities? nih.gov

Such studies are crucial not only for understanding its natural function but also for assessing the environmental safety of any potential large-scale agricultural or industrial use.

Development of Advanced Analytical Platforms

Robust and sensitive analytical methods are fundamental for all aspects of this compound research, from biosynthesis studies to ecological assessments. While standard techniques like GC-MS and HPLC are applicable, there is a need for more advanced and specialized platforms. americanlaboratory.comlu.se

Future developments should include:

High-Sensitivity Quantification: Developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for ultra-trace quantification of this compound and its metabolites in complex biological and environmental matrices. mdpi.com

Metabolite Identification: Using high-resolution mass spectrometry (HRMS) to identify and characterize new derivatives and degradation products from both synthetic and natural sources.

Biosensors: Creating biosensors for real-time detection of this compound, which could be valuable for monitoring fermentation processes or studying its release in natural environments.

Imaging Techniques: Employing mass spectrometry imaging to visualize the spatial distribution of this compound within the producing organism or in its interactions with other species.

The table below summarizes the analytical challenges and potential advanced solutions.

Analytical ChallengeCurrent MethodsAdvanced Platform/Future Direction
Detection in Complex Matrices GC-MS, HPLC. americanlaboratory.comDevelopment of selective solid-phase extraction (SPE) coupled with LC-MS/MS for higher sensitivity and specificity. lu.se
Structural Elucidation of Analogues NMR, standard MS. thieme-connect.comUse of Cryo-probe NMR for higher resolution of small sample amounts and HRMS for accurate mass and fragmentation analysis.
Quantification of Biosynthesis HPLC-based quantification of products from cultures.Isotope labeling studies combined with LC-MS to trace the incorporation of precursors and quantify pathway flux.
Real-time Monitoring Offline sampling and chromatographic analysis.Development of electrochemical or optical biosensors for in-situ, real-time monitoring.

Rational Design of Next-Generation Analogues for Target Specificity

Building upon a foundational understanding of this compound's structure-activity relationships (SAR) is crucial for medicinal chemistry efforts. biomolther.orgcefic-lri.org The goal is to rationally design new analogues with improved potency, selectivity, and pharmacokinetic properties. purdue.educore.ac.uk One study has already explored derivatives as potential inhibitors of the Hedgehog signaling pathway. researchgate.net

Future directions in analogue design should involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic library of derivatives by modifying different parts of the this compound scaffold (the isobenzofuranone core, and its substituents) and evaluating their biological activity. u-picardie.fr

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict how different analogues will bind to specific protein targets, guiding the design of more potent and selective inhibitors. researchgate.net

Fragment-Based Drug Design: Using fragments of the this compound molecule as starting points to build novel inhibitors with optimized binding interactions.

Targeted Modifications: Introducing specific functional groups to improve properties like solubility, metabolic stability, and cell permeability, thereby enhancing the molecule's drug-like characteristics. acs.org

By integrating synthetic chemistry with computational modeling and biological testing, researchers can accelerate the development of next-generation this compound analogues tailored for high specificity against desired therapeutic targets. purdue.edu

Q & A

Q. What are the recommended spectroscopic methods for confirming the structural integrity of Herbaric acid?

  • Methodological Answer : this compound's structure (containing hydroxyl and carboxylic acid groups) can be confirmed using Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Mass Spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute stereochemical determination. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Ensure sample preparation follows standardized protocols, such as dissolving in deuterated solvents for NMR and using gradient elution in HPLC to resolve impurities .

Q. What established protocols exist for synthesizing this compound in laboratory settings?

  • Methodological Answer : Two primary methods are documented:

Electrochemical Synthesis : Anodic activation of aromatic carboxylic acids generates intermediates that cyclize to form this compound. Key parameters include electrode material (e.g., platinum), solvent (acetonitrile), and controlled potential settings .

Asymmetric Catalysis : Using a BINOL-derived chiral phosphoric acid (CPA) and Bi(OAc)₃ as a co-catalyst, oxocarbenium ion intermediates react with allylboronate esters to yield enantiomerically enriched this compound. Optimize catalyst loading (5–10 mol%) and reaction temperature (0–25°C) for higher enantiomeric excess (ee) .

Q. How should researchers design experiments to assess this compound’s stability under varying pH conditions?

  • Methodological Answer : Use buffered solutions (pH 2–12) to incubate this compound at controlled temperatures (e.g., 25°C and 37°C). Monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~260 nm) and HPLC at regular intervals. Include controls (e.g., inert atmosphere) to isolate pH effects from oxidative degradation. Statistical analysis (e.g., ANOVA) should compare degradation rates across pH levels .

Advanced Research Questions

Q. How can asymmetric catalysis be optimized to enhance enantiomeric excess in this compound synthesis?

  • Methodological Answer : Systematic screening of chiral catalysts (e.g., varying substituents on BINOL-derived CPAs) and reaction parameters (solvent polarity, temperature, and boronate ester equivalents) is critical. Use Design of Experiments (DoE) to identify interactions between variables. Characterize ee via chiral HPLC or NMR with chiral shift reagents . Recent studies report >90% ee using Bi(OAc)₃/CPA systems under mild conditions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, enzyme sources) or sample purity . To address this:
  • Standardize bioactivity assays using reference compounds (e.g., positive/negative controls).
  • Validate this compound purity via LC-MS before testing.
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects in cell-based assays) .

Q. How do reaction parameters influence the regioselectivity of this compound derivatives during functionalization?

  • Methodological Answer : Regioselectivity in derivatization (e.g., esterification of the carboxylic acid group) depends on protecting group strategies and catalyst choice . For example, selective protection of the hydroxyl group using trimethylsilyl chloride followed by coupling reactions (e.g., Steglich esterification) minimizes side products. Monitor reaction progress with thin-layer chromatography (TLC) and optimize using kinetic studies .

Data Contradiction and Replication

Q. What experimental controls are essential to ensure reproducibility in this compound bioactivity studies?

  • Methodological Answer : Include biological replicates (n ≥ 3), vehicle controls (e.g., DMSO), and reference inhibitors/agonists to validate assay sensitivity. For enzyme inhibition assays, confirm this compound’s solubility in assay buffers using dynamic light scattering (DLS) . Publish raw data and detailed protocols (e.g., via supplementary information) to enable replication .

Q. How can computational modeling complement experimental studies of this compound’s mechanism of action?

  • Methodological Answer : Use density functional theory (DFT) to model this compound’s interactions with target enzymes (e.g., binding energies, transition states). Combine with molecular dynamics (MD) simulations to assess conformational stability. Validate predictions experimentally via site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Methodological Rigor

Q. What guidelines should be followed when reporting this compound synthesis in peer-reviewed journals?

  • Methodological Answer : Follow COPE (Committee on Publication Ethics) standards and journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry). Disclose catalyst preparation, reaction yields, purification methods (e.g., column chromatography conditions), and spectral data (NMR shifts, HPLC traces). For asymmetric syntheses, report ee values and chiral analytical methods .

Q. How can researchers ensure batch-to-batch consistency in this compound samples for longitudinal studies?

  • Methodological Answer :
    Implement Quality-by-Design (QbD) principles:
  • Define Critical Quality Attributes (CQAs) : Purity (>98%), ee (>95%), solubility.
  • Control Critical Process Parameters (CPPs) : Catalyst purity, reaction time, temperature.
  • Use statistical process control (SPC) charts to monitor batch consistency. Advanced characterization (e.g., DSC for polymorph analysis) may be required for sensitive assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.